3,4,5-Trimethyl-1-hexene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethylhex-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-6-8(4)9(5)7(2)3/h6-9H,1H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLUKGSIZLNKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972174 | |
| Record name | 3,4,5-Trimethylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56728-10-0 | |
| Record name | 3,4,5-Trimethyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056728100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Considerations and Enantiospecific Synthesis of 3,4,5 Trimethyl 1 Hexene
Analysis of Chiral Centers and Stereoisomeric Forms of 3,4,5-Trimethyl-1-hexene
This compound is a branched hydrocarbon with the molecular formula C₉H₁₈. ontosight.aiuni.lu Its structure contains three chiral centers at carbons 3, 4, and 5. The presence of these stereogenic centers means that the molecule can exist in multiple stereoisomeric forms. cdnsciencepub.comvedantu.com Specifically, with three chiral centers, a maximum of 2³ = 8 stereoisomers are possible, consisting of four pairs of enantiomers. cdnsciencepub.com
The arrangement of the methyl groups at these positions gives rise to different diastereomers and enantiomers, each with unique three-dimensional arrangements and potentially different chemical and physical properties. The complexity of this system underscores the importance of stereocontrol in its synthesis.
Methodologies for Stereoselective and Asymmetric Synthesis
The creation of a specific stereoisomer of this compound necessitates the use of advanced synthetic strategies that can selectively produce one enantiomer or diastereomer over others.
Chiral Auxiliaries in the Construction of Branched Alkenes
A powerful strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a substrate molecule. wikipedia.org This auxiliary group directs the stereochemical course of a reaction, and upon its removal, the desired enantiomerically enriched product is obtained. wikipedia.orgsigmaaldrich.com While direct examples for the synthesis of this compound using this method are not prevalent in readily available literature, the principle is widely applicable to the construction of complex branched alkenes. numberanalytics.com
Chiral auxiliaries, such as those derived from ephedrine, oxazolidinones, or camphor, can be used to control the stereoselectivity of reactions like alkylation or conjugate additions, which could be key steps in a synthetic route to a specific stereoisomer of this compound. wikipedia.orgsigmaaldrich.comthieme-connect.com The reliability and high levels of selectivity offered by chiral auxiliaries make them an attractive option, especially in the early stages of developing a synthetic pathway. researchgate.net
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Applications in Asymmetric Synthesis |
|---|---|
| Evans' Oxazolidinones | Aldol reactions, alkylation reactions. wikipedia.org |
| Camphorsultam | Diels-Alder reactions, conjugate additions. wikipedia.org |
| (R)- and (S)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP/SAMP) | Alkylation of ketones and aldehydes. thieme-connect.com |
| Pseudoephedrine | Alkylation of enolates. wikipedia.org |
Transition Metal-Catalyzed Asymmetric Approaches (e.g., Asymmetric Hydrogenation of Alkene Precursors)
Transition metal catalysis is a cornerstone of modern asymmetric synthesis. chinesechemsoc.orgresearchgate.net For the synthesis of a chiral alkane like the saturated analogue of this compound, asymmetric hydrogenation of a suitable alkene precursor is a highly effective method. ajchem-b.comrsc.org Chiral catalysts, typically complexes of rhodium, ruthenium, or iridium with chiral ligands, can achieve high enantioselectivity in the reduction of a double bond. ajchem-b.comacs.org
While direct asymmetric hydrogenation produces a saturated alkane, related transition metal-catalyzed reactions can be envisioned for the synthesis of chiral alkenes. For instance, asymmetric cross-coupling reactions or hydrovinylation could potentially be employed to construct the chiral backbone of this compound with a high degree of stereocontrol. The development of such methods for unactivated alkenes is an active area of research. researchgate.net
Chemoenzymatic and Biocatalytic Strategies for Enantioenriched Alkene Synthesis
Enzymes are highly efficient and selective catalysts, and their use in organic synthesis, often in combination with chemical steps (chemoenzymatic synthesis), has gained significant traction. springernature.comnih.gov Biocatalytic methods offer the potential for high enantioselectivity under mild reaction conditions. rsc.org
Ene-reductases, for example, can catalyze the asymmetric reduction of carbon-carbon double bonds. researchgate.net While this typically leads to saturated compounds, these enzymes can be part of a broader chemoenzymatic strategy. researchgate.netresearchgate.net For instance, a prochiral precursor could be enzymatically transformed to introduce a key stereocenter, which is then elaborated through chemical steps to yield the target alkene. The combination of photocatalyzed alkene isomerization with enzymatic reduction has been shown to be an effective cooperative system. springernature.com Furthermore, biocatalytic methods are being developed for the asymmetric synthesis of various functionalized molecules, including those containing fluorine, which could be precursors to complex alkenes. grantome.comchemrxiv.org
Diastereoselective and Enantioselective Control in Alkene Forming Reactions
Achieving both diastereoselective and enantioselective control in reactions that form trisubstituted alkenes is a significant challenge in organic synthesis. nih.gov The geometry of the alkene and the stereochemistry of adjacent chiral centers must be controlled simultaneously.
Recent advances in catalysis have provided powerful tools to address this challenge. For example, nickel-catalyzed hydroalkylation of alkynyl boronamides has been shown to produce trisubstituted alkenes with high regio- and diastereoselectivity. nih.gov Similarly, diastereoselective additions of nucleophilic alkenes to chiral imines can control the stereochemistry at multiple new centers. chemrxiv.org The choice of catalyst, ligands, and reaction conditions plays a crucial role in determining the stereochemical outcome. numberanalytics.com
Isomerization Studies Related to Stereoisomeric Purity
Isomerization reactions can be a concern when trying to isolate a specific stereoisomer of an alkene. Under certain conditions, such as the presence of acid or heat, the double bond can migrate, or chiral centers can epimerize, leading to a mixture of isomers. For instance, studies on related trimethyl-substituted alkanes have shown that different diastereomers can be formed and that their ratios can be influenced by the reaction conditions used for their synthesis and subsequent workup. cdnsciencepub.com
The stability of this compound and its potential for isomerization would be an important consideration in its synthesis and purification. Maintaining the stereochemical integrity of the molecule throughout the synthetic sequence is paramount to obtaining a pure stereoisomer.
Advanced Synthetic Methodologies for 3,4,5 Trimethyl 1 Hexene and Its Precursors
Development of Novel Carbon-Carbon Bond Formation Routes
The construction of the carbon framework of 3,4,5-trimethyl-1-hexene necessitates sophisticated carbon-carbon bond-forming reactions capable of creating sterically hindered centers with high precision.
Alkylation Reactions in Highly Substituted Alkene Synthesis
Alkylation reactions are fundamental to the synthesis of complex organic molecules, allowing for the addition of alkyl groups to a substrate. mt.com In the context of synthesizing highly substituted alkenes, these reactions are crucial for introducing the methyl groups that create the characteristic branched structure of this compound.
Recent advancements have focused on the use of transition-metal catalysis to achieve regioselective alkylation of alkenes. organic-chemistry.org For instance, iron-catalyzed cross-electrophile coupling of vinyl halides with tertiary alkyl methyl oxalates can generate vinylated quaternary carbon centers with good functional group tolerance. organic-chemistry.org Another approach involves the nickel-catalyzed Suzuki-Miyaura coupling of alkyl halides with alkenyl-boron reagents, which allows for the synthesis of functionalized alkenes with high stereoselectivity. organic-chemistry.org
A notable strategy is the direct conversion of C-H bonds into new C-C bonds, which represents a powerful method for generating complex molecules from simpler starting materials. nih.gov For example, a copper-catalyzed method allows for the selective and sequential replacement of C-H bonds at the allylic position of terminal alkenes with various carbon groups derived from Grignard reagents, leading to highly branched products. nih.gov
The following table summarizes key aspects of modern alkylation strategies applicable to the synthesis of highly substituted alkenes.
| Alkylation Strategy | Catalyst/Reagent | Key Features |
| Iron-Catalyzed Cross-Electrophile Coupling | Iron catalyst, vinyl halides, tertiary alkyl methyl oxalates | Forms vinylated quaternary centers. organic-chemistry.org |
| Nickel-Catalyzed Suzuki-Miyaura Coupling | Nickel catalyst, alkyl halides, alkenyl-(9-BBN) reagents | High (E)-selectivity for functionalized alkyl alkenes. organic-chemistry.org |
| Copper-Catalyzed Allylic Alkylation | Copper catalyst, Grignard reagents | Sequential C-H functionalization of terminal alkenes. nih.gov |
Olefin Metathesis Approaches for Branched Alkenes
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This methodology, recognized with the 2005 Nobel Prize in Chemistry, offers a relatively simple route to complex alkenes with fewer by-products compared to other methods. wikipedia.org The reaction is catalyzed by metal complexes, most notably those based on ruthenium, molybdenum, and tungsten. wikipedia.org
For the synthesis of branched alkenes, cross-metathesis (CM) is a particularly relevant type of olefin metathesis. CM involves the reaction between two different alkenes to create new, and often more complex, olefin products. researchgate.net The development of highly active and selective catalysts, such as Grubbs and Schrock catalysts, has significantly expanded the scope of olefin metathesis to include the synthesis of highly substituted and sterically hindered alkenes. wikipedia.orgjove.com
Key aspects of olefin metathesis are summarized in the table below:
| Metathesis Type | Description | Catalyst Examples | Applications in Branched Alkene Synthesis |
| Cross-Metathesis (CM) | Reaction between two different alkenes to form new olefin products. researchgate.net | Grubbs catalysts (Ruthenium-based), Schrock catalysts (Molybdenum- or Tungsten-based) | Synthesis of highly substituted and sterically hindered alkenes by combining simpler olefin building blocks. wikipedia.org |
| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic olefins driven by the release of ring strain. wikipedia.orgjove.com | Grubbs catalysts, Schrock catalysts | While primarily for polymer synthesis, it can be adapted for the synthesis of specific oligomers. jove.com |
| Enyne Metathesis | Reaction between an alkene and an alkyne to form a conjugated diene. rutgers.edu | Tungsten Fischer carbene complexes | Creates conjugated systems and can be a step in a more complex synthesis of branched structures. rutgers.edu |
Palladium-Catalyzed Cross-Coupling Reactions in Alkene Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. libretexts.org For the synthesis of highly substituted alkenes like this compound, reactions such as the Suzuki-Miyaura, Stille, and Hiyama couplings are particularly valuable. libretexts.org
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org A significant advantage of these methods is the exclusive formation of the cross-coupled product, avoiding the formation of homo-coupled byproducts. libretexts.org
The Suzuki-Miyaura coupling, for example, utilizes an organoboron compound (like a boronic acid or ester) and is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org Recent developments have also focused on the direct cross-coupling of simple alkenes with other unsaturated compounds, further expanding the utility of palladium catalysis in synthesizing complex dienes and polyenes. acs.orgrsc.org
The following table outlines prominent palladium-catalyzed cross-coupling reactions used in alkene synthesis:
| Reaction Name | Organometallic Reagent | Organic Halide/Triflate | Key Features |
| Suzuki-Miyaura Coupling | Organoboron compounds (boronic acids/esters) | Alkenyl, aryl, or alkynyl halides/triflates | Mild conditions, high functional group tolerance. libretexts.org |
| Stille Coupling | Organotin compounds | Various organic halides/triflates | Versatile for C-C bond formation. libretexts.org |
| Hiyama Coupling | Organosilicon compounds | Various organic halides/triflates | Alternative to boron- and tin-based reagents. libretexts.org |
| Heck Reaction | Alkene | Aryl or vinyl halide/triflate | Forms a substituted alkene. nih.gov |
Grignard Reagent Applications in Alkene Functionalization
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. nih.govrsc.org Their application in alkene functionalization allows for the introduction of a wide variety of carbon-based substituents, including the alkyl groups necessary for the synthesis of branched structures like this compound. nih.gov
One key strategy involves the copper-catalyzed allylic alkylation of unactivated olefins with Grignard reagents. nih.gov This one-pot process converts terminal olefins into internal olefins with high yields and regioselectivity. nih.gov Another approach is the iron-catalyzed three-component dicarbofunctionalization of unactivated olefins, which utilizes both an alkyl halide and a Grignard reagent to add two different carbon groups across the double bond. rsc.org This method is notable for its high chemoselectivity and tolerance of diverse functional groups. rsc.org
Furthermore, the Zweifel reaction provides a transition-metal-free alternative for synthesizing functionalized alkenes. organic-chemistry.org This method involves the coupling of boronic esters with vinyl Grignard reagents, offering high yields and stereospecificity. organic-chemistry.org
The table below summarizes these applications:
| Reaction Type | Catalyst/Reagents | Key Features |
| Copper-Catalyzed Allylic Alkylation | Copper catalyst, Grignard reagents | Functionalization of unactivated olefins to form internal olefins with high E-selectivity. nih.gov |
| Iron-Catalyzed Dicarbofunctionalization | Iron catalyst, alkyl halides, Grignard reagents | Three-component coupling to add two different carbon groups to an alkene. rsc.org |
| Zweifel Coupling | Boronic esters, vinyl Grignard reagents | Transition-metal-free synthesis of functionalized alkenes with high stereospecificity. organic-chemistry.org |
Strategic Manipulation of Functional Groups for Alkene Generation
The generation of the terminal double bond in this compound often involves the strategic manipulation of functional groups in a precursor molecule. solubilityofthings.com This can include elimination reactions from suitable substrates or the transformation of one functional group into another to facilitate alkene formation. solubilityofthings.com
Dimerization and Oligomerization Pathways to Branched Hexenes
The dimerization and oligomerization of smaller alkenes, such as propene, present a direct industrial route to branched hexenes. youtube.comnih.gov These processes are typically catalyzed by transition metal complexes, with nickel-based systems being prominent in processes like the Dimersol process. youtube.com This specific process dimerizes propene to produce a variety of branched hexenes. youtube.com
Metallocene complexes, particularly those of zirconium, when activated with a cocatalyst like methylaluminoxane (B55162) (MAO), are also effective catalysts for the dimerization and oligomerization of α-olefins, including 1-hexene. hhu.demdpi.com The structure of the metallocene and the reaction conditions can influence the degree of oligomerization and the structure of the resulting products. mdpi.com For instance, certain zirconocene (B1252598) catalysts can lead to the formation of dimers, while others favor the production of higher oligomers. mdpi.com
The mechanism of these reactions often involves the insertion of an alkene into a metal-hydride or metal-alkyl bond, followed by further insertions and eventual β-hydride elimination to release the dimer or oligomer product and regenerate the active catalyst. mdpi.comresearchgate.net
The table below provides an overview of catalytic systems used for alkene dimerization and oligomerization:
| Catalyst System | Alkene Feedstock | Products | Key Features |
| Nickel-based catalysts (e.g., Dimersol process) | Propene | Branched hexenes | Industrial process for producing branched C6 olefins. youtube.com |
| Zirconocene/MAO | α-Olefins (e.g., 1-hexene) | Dimers and higher oligomers | Catalyst structure influences product distribution. mdpi.com |
| Pyridine bis(imine) iron complexes/MAO | α-Olefins | Linear and branched dimers | High turnover frequencies. researchgate.net |
| Yttrium hydride complexes | α-Olefins (e.g., 1-hexene) | Head-to-tail dimers | High selectivity for dimerization. researchgate.net |
Hydrogenation of Unsaturated Precursors (e.g., Alkyne/Alkene Reduction)
The synthesis of alkenes through the partial reduction of alkynes is a cornerstone of organic chemistry. For a target like this compound, a plausible unsaturated precursor would be 3,4,5-trimethyl-1-hexyne. The challenge lies in selectively hydrogenating the triple bond to a double bond without further reduction to the corresponding alkane, 2,3,4-trimethylhexane. brainly.com This requires carefully chosen catalysts that are "poisoned" to moderate their reactivity. scribd.comaakash.ac.in
Catalytic hydrogenation can be directed to yield either cis or trans alkenes, depending on the reagents employed. scribd.com The syn-addition of hydrogen across the alkyne on the surface of a solid catalyst typically results in a cis-alkene. jove.com
Key Catalytic Systems for Alkyne Reduction:
Lindlar's Catalyst : This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a poison, such as lead acetate (B1210297) and quinoline. aakash.ac.inlibretexts.org The poison deactivates the catalyst just enough to prevent the over-reduction of the initially formed alkene. aakash.ac.inlumenlearning.com The hydrogenation of an alkyne using Lindlar's catalyst reliably produces the cis-alkene. libretexts.org
P-2 Catalyst : A nickel-boron complex, known as the P-2 catalyst, offers another method for converting alkynes to cis-alkenes. jove.com Similar to Lindlar's catalyst, it is selective for the reduction of the first π-bond of the alkyne. jove.com
Dissolving Metal Reduction : To form a trans-alkene, a different approach is necessary, typically involving sodium metal in liquid ammonia. libretexts.org This reaction proceeds through a radical anion intermediate, which allows for the formation of the more stable trans product. libretexts.org
The choice of catalyst is critical for achieving the desired stereochemistry and preventing the formation of the fully saturated alkane. lumenlearning.com
Table 1: Comparison of Catalysts for Partial Alkyne Hydrogenation
| Catalyst System | Reagents | Stereochemical Outcome | Mechanism Highlights |
|---|---|---|---|
| Lindlar's Catalyst | H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline | cis-Alkene | Syn-addition of H₂ on a poisoned palladium surface. jove.com |
| P-2 Catalyst | H₂, Nickel-Boron Complex | cis-Alkene | Catalyst is not reactive enough to reduce the second π-bond. jove.com |
| Dissolving Metal Reduction | Na, NH₃ (liquid) | trans-Alkene | Proceeds via a radical anion intermediate to form the thermodynamically favored trans product. libretexts.org |
Reductive and Oxidative Olefination Reactions
Olefination reactions provide a powerful and direct route to forming carbon-carbon double bonds, often by coupling a carbonyl compound with an organophosphorus reagent or through reductive coupling pathways. organic-chemistry.orglibretexts.org
One documented synthesis of this compound utilizes the Wittig reaction . lookchem.com This method involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. libretexts.orgmasterorganicchemistry.com For the synthesis of the target compound, the specific precursors are 2,3,4-trimethyl-pentanal and methylenetriphenylphosphorane. lookchem.com The ylide acts as a nucleophile, attacking the carbonyl carbon, and ultimately forming the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com A key advantage of the Wittig reaction is that the position of the new double bond is fixed without ambiguity. libretexts.org
Beyond the Wittig reaction, other advanced olefination methods are particularly suited for synthesizing sterically hindered alkenes. The Julia-Kocienski olefination , a modification of the original Julia olefination, is a prominent example. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of a heteroaryl sulfone (often a 1-phenyl-1H-tetrazol-5-yl or benzothiazol-2-yl sulfone) with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgnih.gov It is renowned for its high E-selectivity and tolerance of a wide range of functional groups, proceeding under mild conditions. wikipedia.orgmdpi.com The mechanism involves the formation of a β-alkoxy sulfone intermediate, which undergoes an elimination process to form the alkene. nih.gov This method could be hypothetically applied to the synthesis of this compound by coupling a suitable sulfone precursor with a carbonyl compound.
Table 2: Key Olefination Reactions for Alkene Synthesis
| Reaction | Key Reactants | Primary Product(s) | Key Features |
|---|---|---|---|
| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Alkene + Triphenylphosphine oxide | Fixes double bond position; versatile for many carbonyls. libretexts.orgwikipedia.org |
| Julia-Kocienski Olefination | Aldehyde/Ketone + Heteroaryl Sulfone | Alkene (often E-selective) | High E-selectivity, mild conditions, broad functional group tolerance. wikipedia.orgmdpi.com |
Oxidative olefination represents another class of reactions where alkenes are formed, for instance, through the reaction of primary amines with compounds having benzylic C-H bonds under oxidative conditions. rsc.org These methods often proceed under metal-free conditions and can provide access to specific stereoisomers. rsc.orgresearchgate.net
Multi-Component Coupling and Domino Reactions for Complex Alkene Scaffolds
Multi-component and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govcuvillier.de These processes increase molecular complexity rapidly and are prized for their atom and step economy. cuvillier.deresearchgate.net
Such reactions often involve a transition-metal catalyst that orchestrates a sequence of events. nih.govnih.gov For instance, a palladium-catalyzed reaction can involve the coupling of multiple π-systems, such as alkynes and alkenes, with a bismetallic reagent to build a complex carbon skeleton in one pot. nih.gov The general mechanism can commence with the oxidative cyclization of the π-components with the metal catalyst, followed by reaction with the bismetallic species and subsequent reductive elimination to release the product and regenerate the catalyst. nih.gov
A synthetic route to this compound has been reported involving the reaction of tricrotylborane with 3-methyl-1-butene, which can be viewed through the lens of multi-component strategies. lookchem.com Grignard reagents, formed from alkyl halides and magnesium, are classic examples of organometallic compounds that serve as crucial building blocks in such coupling reactions, reacting as strong nucleophiles with electrophiles like carbonyls or epoxides. mnstate.edumsu.educhemie-brunschwig.ch
Domino reactions are particularly powerful for creating complex cyclic and acyclic scaffolds. nih.govbeilstein-journals.org The reaction cascade is initiated by a single event, and each subsequent step is a consequence of the functionality created in the previous one. nih.govcuvillier.de These methods have been used to construct intricate molecular architectures from simple starting materials, highlighting their potential for the efficient synthesis of complex targets like highly substituted alkenes and their precursors. scholaris.canih.gov
Chemical Reactivity and Mechanistic Investigations of 3,4,5 Trimethyl 1 Hexene
Electrophilic Addition Reactions at the Terminal Alkene Moiety
Electrophilic addition is a characteristic reaction of alkenes. The π electrons of the double bond attack an electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. chadsprep.comalmerja.net
Regioselectivity: The addition of unsymmetrical electrophilic reagents (H-X, H₂O) to the double bond of 3,4,5-trimethyl-1-hexene is predicted to follow Markovnikov's rule. lumenlearning.comlibretexts.org This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon that has the greater number of hydrogen atoms. lumenlearning.com For this compound, this means the proton (H⁺) will add to the terminal carbon (C1), which has two hydrogen atoms. This process forms the more stable carbocation intermediate at the more substituted carbon (C2). masterorganicchemistry.combyjus.com The subsequent attack by the nucleophile (e.g., Br⁻, H₂O) occurs at this more substituted carbon. jove.com
The underlying principle of this regioselectivity is the relative stability of the potential carbocation intermediates. Protonation at C1 generates a secondary carbocation at C2, whereas protonation at C2 would generate a primary carbocation at C1. Secondary carbocations are significantly more stable than primary carbocations due to the stabilizing effects of hyperconjugation and the inductive effect from adjacent alkyl groups. unacademy.comchemistrysteps.com
Stereoselectivity: Electrophilic addition reactions that proceed through a planar carbocation intermediate are typically not stereoselective. libretexts.orgmasterorganicchemistry.com The carbocation formed at C2 in this compound is sp² hybridized and has a trigonal planar geometry. byjus.com The incoming nucleophile can attack this flat intermediate from either face with equal probability. youtube.com If the addition creates a new chiral center and the starting material is a racemic mixture of its own stereoisomers, the product will be a racemic mixture of stereoisomers. youtube.com
Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr) proceeds via a two-step mechanism. chadsprep.com
Step 1 (Rate-determining step): The alkene's π bond acts as a nucleophile and attacks the electrophilic proton of HBr. The proton adds to C1, forming the more stable secondary carbocation at C2 and a bromide ion (Br⁻). masterorganicchemistry.com
Step 2: The bromide ion, acting as a nucleophile, rapidly attacks the electrophilic carbocation at C2 to form the final product, 2-bromo-3,4,5-trimethylhexane. chadsprep.com
Acid-Catalyzed Hydration: The addition of water in the presence of a strong acid catalyst (e.g., H₂SO₄) follows a similar mechanism to produce an alcohol. libretexts.orgjove.com
Step 1: The alkene is protonated by a hydronium ion (H₃O⁺) to form the more stable secondary carbocation at C2. chemistrysteps.com
Step 2: A water molecule acts as a nucleophile and attacks the carbocation. chemistrysteps.com
Step 3: A different water molecule acts as a base to deprotonate the resulting oxonium ion, yielding the alcohol product (3,4,5-trimethylhexan-2-ol) and regenerating the acid catalyst (H₃O⁺). libretexts.org
| Reagent | Reaction | Intermediate Carbocation (at C2) | Major Product (Markovnikov) | Minor Product (Anti-Markovnikov) |
|---|---|---|---|---|
| HBr | Hydrobromination | Secondary (2°) | 2-Bromo-3,4,5-trimethylhexane | 1-Bromo-3,4,5-trimethylhexane |
| H₂O / H⁺ | Acid-Catalyzed Hydration | Secondary (2°) | 3,4,5-Trimethylhexan-2-ol | 3,4,5-Trimethylhexan-1-ol |
Cycloaddition Reactions and Pericyclic Processes Involving this compound
Pericyclic reactions are concerted processes that occur via a cyclic transition state. amazonaws.comlibretexts.org The most well-known example is the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.org This reaction typically involves a conjugated diene and an alkene known as a dienophile. ucalgary.ca
For this compound to act as a dienophile in a Diels-Alder reaction, it would react with a conjugated diene. However, the reactivity in a standard Diels-Alder reaction is highest when the dienophile possesses electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org this compound is an unactivated, electron-rich alkene due to its alkyl groups, making it a poor dienophile for reactions with electron-rich or neutral dienes under normal thermal conditions. ucalgary.ca Therefore, efficient cycloaddition reactions involving this compound are not expected unless reacting with a highly electron-deficient diene (an "inverse-demand" Diels-Alder) or under harsh conditions. organic-chemistry.org
Other pericyclic processes, such as ene reactions, could potentially involve this compound, as it possesses allylic hydrogens. msu.edu An ene reaction involves the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). msu.edu
Radical Reactions and Bond Dissociation Processes
In the presence of peroxides (ROOR) or UV light, the addition of HBr to an alkene proceeds through a radical mechanism, leading to anti-Markovnikov regioselectivity. chemistrysteps.comucalgary.ca
The mechanism involves three stages: jove.com
Initiation: Peroxide homolytically cleaves to form two alkoxy radicals (RO•). An alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).
Propagation: The bromine radical adds to the C1 of the double bond. This addition occurs at the less substituted carbon to generate the more stable secondary radical at C2. This radical then abstracts a hydrogen atom from another HBr molecule, forming the anti-Markovnikov product (1-bromo-3,4,5-trimethylhexane) and regenerating a bromine radical to continue the chain reaction. organicchemistrytutor.comyoutube.com
Termination: The reaction is terminated when any two radicals combine.
The regioselectivity is determined by the stability of the radical intermediate, which follows the same trend as carbocations (tertiary > secondary > primary). organicchemistrytutor.com By adding the bromine radical to C1, a more stable secondary alkyl radical is formed at C2. chemistrysteps.com
The susceptibility of this compound to radical abstraction also depends on its C-H bond dissociation energies (BDE). The C-H bonds at the allylic position (C3) are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting allylic radical. masterorganicchemistry.comchegg.com This makes the allylic hydrogens potential sites for abstraction in other radical processes.
| Condition | Mechanism | Initial Attacking Species | Key Intermediate | Regioselectivity | Major Product |
|---|---|---|---|---|---|
| No Peroxides | Electrophilic Addition | H⁺ | Secondary Carbocation | Markovnikov | 2-Bromo-3,4,5-trimethylhexane |
| With Peroxides (ROOR) | Radical Chain Reaction | Br• | Secondary Radical | Anti-Markovnikov | 1-Bromo-3,4,5-trimethylhexane |
Rearrangement and Isomerization Pathways of Trimethylhexenes
Reactions that proceed through carbocation intermediates, such as those discussed in section 4.1, are susceptible to rearrangements. masterorganicchemistry.comlibretexts.org A less stable carbocation can rearrange to a more stable one via a 1,2-hydride shift or a 1,2-alkyl (e.g., methyl) shift if a more highly substituted carbocation can be formed on an adjacent carbon. masterorganicchemistry.comyoutube.com
In the presence of acid, the initial secondary carbocation formed at C2 from the protonation of this compound could potentially rearrange. A 1,2-hydride shift from C3 to C2 would also result in a secondary carbocation, offering no energetic advantage. However, a 1,2-hydride shift from C4 to C3 (following an initial isomerization to place the double bond at C2) could lead to a more stable tertiary carbocation.
More directly, acid can catalyze the isomerization of the double bond. libretexts.org This occurs through a protonation-deprotonation mechanism. libretexts.org Protonation of this compound at C1 forms the secondary carbocation at C2. Instead of being attacked by a nucleophile, a proton can be eliminated from an adjacent carbon (C3). This would lead to the formation of a more substituted, and thermodynamically more stable, internal alkene, such as 3,4,5-trimethyl-2-hexene. mdma.ch This process is reversible and can lead to a mixture of isomeric alkenes, with the most stable, most substituted alkene being the major component at equilibrium. mdma.ch
| Starting Material | Intermediate Carbocation | Possible Rearrangement/Elimination | Isomerized Product | Relative Stability |
|---|---|---|---|---|
| This compound | Secondary (at C2) | Deprotonation from C3 | 3,4,5-Trimethyl-2-hexene | More stable (trisubstituted alkene) |
| This compound | Secondary (at C2) | 1,2-Hydride shift (C4 to C3)* | (via 3,4,5-trimethyl-2-hexene) -> 2,3,4-Trimethyl-3-hexene | Most stable (tetrasubstituted alkene) |
*Rearrangement to the most stable alkene often proceeds through a series of isomerization and shift steps.
Thermal and Photochemical Rearrangements
No specific studies detailing the thermal or photochemical rearrangement pathways of this compound have been identified. The behavior of alkenes under thermal and photochemical conditions is a broad field of study; however, the specific outcomes for a molecule with the steric hindrance present in this compound would require dedicated experimental investigation. Without such studies, any discussion on potential reaction mechanisms, such as sigmatropic shifts or cyclizations, would be purely speculative.
Polymerization and Oligomerization Kinetics and Mechanisms of this compound
The polymerization and oligomerization of this compound is another area where specific research findings are not available. The highly substituted nature of this alpha-olefin likely presents significant steric challenges for traditional polymerization catalysts, which may explain the lack of literature on this topic.
Catalytic Systems for Controlled Polymerization
There are no documented catalytic systems that have been successfully employed for the controlled polymerization of this compound. While Ziegler-Natta and metallocene catalysts are commonly used for the polymerization of alpha-olefins, their efficacy with a sterically hindered monomer such as this compound has not been reported. Consequently, no data on reaction kinetics, catalyst efficiency, or polymer yields can be provided.
Microstructure Analysis of Resulting Poly(trimethylhexenes)
As there are no reports on the successful polymerization of this compound, there is no corresponding literature on the microstructure analysis of any resulting poly(trimethylhexenes). Such an analysis would typically involve techniques like NMR spectroscopy to determine tacticity and the presence of any regio- or stereochemical irregularities in the polymer chain, but this is contingent on the initial synthesis of the polymer.
Role as a Monomer in Copolymerization Studies
Investigations into the role of this compound as a monomer in copolymerization studies have also not been found in the existing scientific literature. The reactivity ratios for this monomer with other common monomers are therefore unknown, and its effect on the properties of any potential copolymers has not been studied.
Advanced Spectroscopic and Chromatographic Characterization of 3,4,5 Trimethyl 1 Hexene
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 3,4,5-trimethyl-1-hexene. These methods are complementary and provide detailed information about the molecule's functional groups and the subtle energetic differences between its rotational isomers (conformers).
The structure of this compound contains two primary regions: the terminal vinyl group (-CH=CH₂) and the saturated, branched alkyl chain. Each region gives rise to characteristic vibrational modes.
Alkene Group Vibrations : The terminal double bond is associated with several distinct and identifiable peaks. The C=C stretching vibration typically appears as a moderate intensity band in the IR spectrum around 1640-1650 cm⁻¹. libretexts.org The vinylic C-H bonds (=C-H) produce stretching vibrations at frequencies above 3000 cm⁻¹, generally in the 3075-3085 cm⁻¹ region. spectroscopyonline.com Perhaps most diagnostic for the monosubstituted vinyl group are the strong C-H out-of-plane bending (wagging) absorptions, which result in two distinct bands near 990 cm⁻¹ and 910 cm⁻¹. libretexts.org
Alkyl Group Vibrations : The saturated portion of the molecule, including the three methyl groups and the alkyl backbone, is characterized by strong C-H stretching absorptions in the 2850-2960 cm⁻¹ range. libretexts.org Additionally, characteristic C-H bending vibrations for methyl (-CH₃) and methine (-CH) groups appear in the 1370-1470 cm⁻¹ region.
Conformational Insights : Due to rotation around the C3-C4 and C4-C5 single bonds, this compound can exist in several different stable conformations. Each conformer possesses a unique three-dimensional structure, leading to distinct vibrational frequencies, particularly in the complex "fingerprint region" of the spectrum (below 1500 cm⁻¹). This region contains numerous C-C stretching and complex bending and rocking modes that are highly sensitive to the molecule's geometry. africaresearchconnects.com By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory), specific bands can be assigned to specific conformers. researchgate.net Variable temperature studies can also help identify bands corresponding to different conformers, as their relative populations change with temperature. africaresearchconnects.com
The following table summarizes the expected key vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| C-H Stretch | Vinyl (=C-H) | 3075 - 3085 | Medium |
| C-H Stretch | Alkyl (-C-H) | 2850 - 2960 | Strong |
| C=C Stretch | Alkene (C=C) | 1640 - 1650 | Medium |
| C-H Bend (Scissoring/Asymmetric) | Alkyl (-CH₃, -CH) | 1370 - 1470 | Medium-Strong |
| C-H Out-of-Plane Bend (Wag) | Vinyl (=C-H) | ~990 and ~910 | Strong |
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Determination
This compound possesses three chiral centers at carbons 3, 4, and 5. This results in the theoretical possibility of 2³ = 8 stereoisomers, which exist as four pairs of enantiomers. The relationships between these pairs are diastereomeric. Chiral chromatography is the definitive technique for separating these stereoisomers and quantifying the purity of a given sample.
Diastereomeric Purity Determination
Diastereomers are stereoisomers that are not mirror images of each other. sigmaaldrich.com They have different physical and chemical properties, which allows for their separation using standard, achiral chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a non-chiral stationary phase (e.g., silica (B1680970) gel or C18). nih.govnih.gov The differing spatial arrangements of the methyl groups in the diastereomers of this compound lead to different interactions with the stationary phase, resulting in different retention times. By chromatographing a mixture, the number of diastereomers present can be identified by the number of resolved peaks, and their relative concentrations (diastereomeric purity) can be determined from the integrated areas of these peaks.
Enantiomeric Purity Determination
Enantiomers are non-superimposable mirror images that possess identical physical properties in an achiral environment. sigmaaldrich.com Therefore, their separation requires the use of a chiral environment, which is most commonly achieved by using a chiral stationary phase (CSP) in either GC or HPLC. chiralpedia.com The CSP, itself an enantiomerically pure compound, forms transient, diastereomeric complexes with the enantiomers of the analyte. bgb-analytik.com These complexes have different energies and stabilities, leading to different retention times for the two enantiomers and enabling their separation. chiralpedia.com
For a non-polar hydrocarbon like this compound, chiral GC columns with cyclodextrin-based stationary phases are often effective. gcms.cz In HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) used under normal-phase conditions (with non-polar mobile phases like hexane (B92381)/isopropanol) would be a primary choice for screening. bgb-analytik.com
The enantiomeric purity, often expressed as enantiomeric excess (e.e.), is calculated from the relative peak areas of the two separated enantiomers in the chromatogram.
The table below illustrates how chromatographic data is used to determine stereoisomeric purity.
| Stereoisomer Type | Separation Principle | Chromatographic Method | Purity Calculation |
| Diastereomers | Differences in physical properties lead to differential retention on a standard phase. nih.gov | GC or HPLC (Achiral Column) | % Diastereomer A = [Area(A) / Σ Areas(All Diastereomers)] x 100 |
| Enantiomers | Formation of transient diastereomeric complexes with a chiral stationary phase. chiralpedia.com | GC or HPLC (Chiral Column) | % e.e. = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100 |
Computational and Theoretical Studies on 3,4,5 Trimethyl 1 Hexene
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations provide fundamental insights into the electronic structure and energetic properties of molecules. Methodologies like Density Functional Theory (DFT) and ab initio calculations are cornerstones of modern computational chemistry, offering a balance of accuracy and computational cost.
Electronic Structure Analysis and Frontier Molecular Orbital Theory
A theoretical investigation into 3,4,5-trimethyl-1-hexene would begin with an analysis of its electronic structure. Key parameters such as the distribution of electron density, molecular electrostatic potential, and atomic charges would reveal the regions of the molecule that are electron-rich or electron-poor.
Frontier Molecular Orbital (FMO) theory is particularly crucial in understanding a molecule's reactivity. For an alkene like this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The HOMO is typically associated with the π-bond of the alkene, indicating its nucleophilic character. The LUMO, conversely, represents the ability of the molecule to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | (Calculated Value) | Primarily localized on the C1=C2 double bond. |
| LUMO | (Calculated Value) | Distributed across the σ* orbitals of the molecule. |
| HOMO-LUMO Gap | (Calculated Value) | Indicator of chemical reactivity and electronic transitions. |
Note: This table is illustrative. Actual values would require specific quantum chemical calculations.
Conformational Landscapes and Energy Minima
The presence of multiple methyl groups along the hexane (B92381) backbone of this compound results in a complex conformational landscape. The rotation around the various carbon-carbon single bonds gives rise to numerous conformers with different steric interactions and, consequently, different potential energies.
Spectroscopic Property Prediction and Validation
Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can then be used to validate experimental data or aid in the identification of the compound. For this compound, key predictable spectra include:
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. Comparing calculated shifts with experimental spectra is a powerful method for structural confirmation.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.
Transition State Theory and Reaction Pathways
Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates based on the properties of the transition state—the highest energy point along the reaction coordinate. For reactions involving this compound, such as electrophilic additions to the double bond or radical reactions at the allylic positions, computational modeling can be used to:
Locate Transition States: Algorithms can identify the precise geometry of the transition state connecting reactants and products.
Map Reaction Pathways: The Intrinsic Reaction Coordinate (IRC) can be calculated to trace the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.
Calculate Activation Barriers: The energy difference between the reactants and the transition state provides the activation energy, a key determinant of the reaction rate.
Kinetics and Thermodynamics of Elementary Reactions
By calculating the energies of reactants, transition states, and products, the key thermodynamic and kinetic parameters for a given reaction of this compound can be determined.
Thermodynamics: The enthalpy (ΔH) and Gibbs free energy (ΔG) of a reaction can be calculated from the energies of the optimized structures of the reactants and products. This indicates whether a reaction is energetically favorable and to what extent it will proceed at equilibrium.
Kinetics: The activation energy (Ea) or activation free energy (ΔG‡) obtained from the transition state energy allows for the calculation of the reaction rate constant (k) using the Eyring equation from TST. This enables a quantitative prediction of how fast the reaction will occur under specific conditions.
Table 2: Hypothetical Thermodynamic and Kinetic Data for an Electrophilic Addition to this compound
| Parameter | Calculated Value (units) | Description |
|---|---|---|
| ΔHrxn | (Calculated Value) kJ/mol | Enthalpy change of the reaction. |
| ΔGrxn | (Calculated Value) kJ/mol | Gibbs free energy change of the reaction. |
| Ea | (Calculated Value) kJ/mol | Activation energy for the reaction. |
| k (at 298 K) | (Calculated Value) s-1 or M-1s-1 | Calculated reaction rate constant. |
Note: This table is illustrative. Actual values would require specific computational modeling of a defined reaction.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. This methodology allows researchers to gain insights into the dynamic behavior of compounds, including conformational changes, intermolecular interactions, and transport properties. Such simulations could provide valuable information on how this compound behaves in various environments, for instance, its interaction with solvents or its aggregation tendencies.
Despite the potential insights that could be gained, specific studies detailing MD simulations for this compound are not readily found. Research in this area would typically involve defining a force field to describe the interatomic potentials and then solving the classical equations of motion for a system of these molecules. The resulting trajectories would allow for the calculation of various structural and dynamic properties.
Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Example Value/Condition |
| Force Field | GROMOS, AMBER, CHARMM |
| System Size | 512 molecules of this compound |
| Solvent | Not applicable (neat liquid) or explicit (e.g., water, hexane) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 nanoseconds |
| Time Step | 2 femtoseconds |
| Ensemble | NPT (isothermal-isobaric) |
This table represents a typical setup for an MD simulation and is for illustrative purposes only, as specific research data for this compound is unavailable.
Stereochemical Prediction and Rationalization Using Computational Methods
This compound possesses multiple chiral centers at the C3, C4, and C5 positions, leading to the possibility of several stereoisomers. Computational chemistry offers a suite of methods to predict and rationalize the relative stabilities and properties of these stereoisomers. Techniques such as ab initio calculations, density functional theory (DFT), and semi-empirical methods can be employed to determine the optimized geometries and energies of different diastereomers and enantiomers.
These computational approaches could elucidate the preferred conformations of each stereoisomer and predict their relative thermodynamic stabilities. Furthermore, theoretical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental identification and characterization of the different stereoisomers.
Table 2: Potential Computational Methods for Stereochemical Analysis of this compound
| Computational Method | Information Obtained |
| Density Functional Theory (DFT) | Optimized geometries, relative energies of stereoisomers, predicted NMR spectra. |
| Møller-Plesset Perturbation Theory (MP2) | Higher accuracy electronic structure and energies. |
| Conformational Searching | Identification of low-energy conformers for each stereoisomer. |
| Optical Rotatory Dispersion (ORD) Calculation | Prediction of the specific rotation to help distinguish between enantiomers. |
This table outlines potential computational strategies that could be applied to study the stereochemistry of this compound, acknowledging the absence of specific published research.
After a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific, published research available on the chemical compound This compound corresponding to the detailed applications requested in the provided outline.
The available information is largely limited to basic chemical and physical properties found in chemical databases. There is no retrievable research literature detailing its use in the following specific areas:
As a precursor for the synthesis of chiral auxiliaries and ligands.
As a chiral pool starting material in natural product synthesis.
In the development of oligomers and polymers with tailored microstructures.
In the creation of functionalized derivatives for specific chemical applications.
As a model system for studying fundamental chemical principles.
Searches for these applications frequently yield results for different isomers, such as 3,5,5-trimethyl-1-hexene, which has a distinct chemical structure and reactivity, making that information unsuitable for this article.
Due to the absence of detailed research findings in the specified areas, it is not possible to generate the thorough, informative, and scientifically accurate content required to fulfill the article outline. Fulfilling the request would require fabricating information, which is contrary to the core principles of providing accurate and factual responses.
Synthetic Utility and Research Applications of 3,4,5 Trimethyl 1 Hexene As a Chemical Building Block
Use as a Model System for Fundamental Chemical Principles
Investigating Steric and Electronic Effects in Highly Branched Systems
The reactivity of an alkene is governed by a combination of electronic effects, stemming from the electron-rich nature of the carbon-carbon double bond, and steric effects, which relate to the spatial arrangement of atoms around the reaction center. In 3,4,5-trimethyl-1-hexene, the presence of three methyl groups in close proximity to the terminal double bond introduces significant steric hindrance, which can profoundly influence reaction outcomes, often overriding conventional electronic preferences.
This compound serves as an excellent model for studying reactions where steric bulk dictates regioselectivity and stereoselectivity. For instance, in reactions such as hydroboration-oxidation, the addition of borane (B79455) to the double bond is highly sensitive to steric hindrance. masterorganicchemistry.comlibretexts.org For a typical terminal alkene, the boron atom adds to the terminal carbon (the less substituted one), a preference described as anti-Markovnikov regioselectivity. masterorganicchemistry.comchemistrytalk.org In the case of this compound, the methyl group at the C3 position significantly shields the internal carbon of the double bond. However, the additional methyl groups at C4 and C5 create a congested environment that can also influence the approach of bulky reagents to the terminal carbon.
Research on structurally related, sterically hindered alkenes demonstrates that the regioselectivity of such additions can be exceptionally high. The bulky borane reagents, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), would be expected to add to the terminal carbon of this compound with near-perfect selectivity, as any approach to the internal carbon is severely impeded.
Epoxidation reactions further illustrate the impact of its structure. While the double bond is electronically nucleophilic, the surrounding alkyl groups sterically hinder the approach of the oxidizing agent (e.g., a peroxy acid). This can lead to a decreased reaction rate compared to less substituted alkenes. Furthermore, the facial selectivity of the epoxidation can be controlled by the existing stereocenters in the molecule, a concept explored further in the context of chirality transfer.
The table below presents expected outcomes for key reactions with this compound, based on established principles for highly branched alkenes.
| Reaction | Reagent | Expected Major Product | Key Observation |
| Hydroboration-Oxidation | 1. 9-BBN 2. H₂O₂, NaOH | 3,4,5-Trimethyl-1-hexanol | High anti-Markovnikov regioselectivity due to severe steric hindrance at the internal carbon. |
| Epoxidation | m-CPBA | 1,2-Epoxy-3,4,5-trimethylhexane | Reaction rate may be reduced due to steric shielding of the double bond. |
| Catalytic Hydrogenation | H₂, Pd/C | 2,3,4-Trimethylhexane | Complete saturation of the double bond. |
This interactive table summarizes the predicted reactivity based on principles of steric hindrance in branched alkenes.
Studies on Chirality Transfer and Induction in Organic Reactions
This compound possesses chiral centers at the C4 and C5 positions (assuming it is not a racemic mixture). This inherent chirality makes it a valuable substrate for studying chirality transfer, a process in which the existing stereochemistry of a starting material influences the creation of new stereocenters during a reaction.
In asymmetric synthesis, the goal is to control the formation of a specific stereoisomer. nih.govnih.gov When a chiral molecule like a specific enantiomer of this compound undergoes a reaction at its double bond, the chiral environment created by its stereocenters can direct the approach of reagents. This phenomenon, known as substrate-controlled diastereoselection, can lead to the preferential formation of one diastereomer over another.
For example, during the epoxidation or dihydroxylation of a single enantiomer of this compound, the oxidizing reagent will approach the double bond from the less sterically hindered face. The spatial orientation of the methyl groups at C4 and C5 dictates which face is more accessible, thereby directing the formation of a specific diastereomeric epoxide or diol. This makes the compound an excellent tool for quantifying the extent of 1,2- and 1,3-asymmetric induction.
Catalytic asymmetric reactions, such as enantioselective epoxidation or dihydroxylation, provide another avenue for research. nih.govcaltech.edu While these reactions use chiral catalysts to induce enantioselectivity, the inherent chirality of the substrate can either enhance or oppose the directing effect of the catalyst. This "matched" and "mismatched" interaction is a critical area of study in asymmetric synthesis. Using a chiral, branched alkene like this compound allows researchers to probe the interplay between substrate control and catalyst control.
The table below illustrates the potential for diastereoselective outcomes in reactions involving a hypothetical single enantiomer of (4S,5S)-3,4,5-trimethyl-1-hexene, based on analogous studies with chiral alkenes.
| Reaction | Reagent(s) | Potential Diastereomeric Products | Expected Outcome |
| Dihydroxylation | OsO₄, NMO | (2R,3S,4S)-3,4,5-Trimethylhexane-1,2-diol and (2S,3S,4S)-3,4,5-Trimethylhexane-1,2-diol | Formation of one diastereomer in excess due to substrate-controlled attack from the less hindered face. |
| Simmons-Smith Cyclopropanation | CH₂I₂, Zn(Cu) | Diastereomeric cyclopropyl (B3062369) derivatives | The stereochemistry of the newly formed cyclopropane (B1198618) ring is directed by the existing chiral centers. |
| Asymmetric Epoxidation | Sharpless Catalyst, t-BuOOH | Diastereomeric epoxide products | The inherent chirality of the substrate can lead to high diastereoselectivity, potentially enhancing the effect of the chiral catalyst (matched pair). |
This interactive table showcases the expected diastereoselective outcomes based on the principles of chirality transfer from the substrate.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research on 3,4,5-trimethyl-1-hexene, a branched nonene with the molecular formula C9H18, has primarily focused on its fundamental synthesis and characterization. lookchem.comnih.gov The compound is identified by its CAS Number 56728-10-0. nih.gov Key physical and chemical properties have been computationally determined, including a molecular weight of approximately 126.24 g/mol , a boiling point of 127.1°C, and a density of 0.728 g/cm³. lookchem.comnih.gov
Methodological advancements relevant to the study of this compound are rooted in established synthetic organic chemistry pathways. The documented synthesis of this compound highlights two primary routes:
The reaction of tricrotylborane with 3-methyl-1-butene. lookchem.com
A Wittig-type reaction involving 2,3,4-trimethyl-pentanal and methylenetriphenylphosphorane. lookchem.com
These synthetic methods represent foundational findings, establishing viable pathways for the production of this specific branched alkene. Spectroscopic and analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy are standard methods for characterizing isomers like this compound, although specific spectral data for this compound is not extensively published in public databases. nih.govnist.gov The study of branched alkenes, in general, has benefited from advanced molecular dynamics simulations to understand the nature of intermediates in catalytic reactions and from sophisticated spectroscopic methods to elucidate complex structures. acs.org
Identification of Unexplored Research Avenues for this compound
Despite its defined synthesis, this compound remains a largely unexplored compound in terms of its chemical reactivity and potential applications. The steric hindrance caused by the methyl groups at the 3, 4, and 5 positions likely imparts unique reactivity that warrants investigation.
Key unexplored avenues include:
Catalytic Reactions: A systematic study of its behavior in various catalytic processes such as hydroformylation, hydrogenation, and polymerization could reveal novel outcomes. For instance, cobalt-catalyzed hydroformylation is effective for longer-chain olefins and could be applied to understand the regioselectivity of aldehyde formation with this substrate. acs.org
Reaction Mechanisms: The crowded nature of the molecule makes it an interesting candidate for mechanistic studies, particularly for reactions sensitive to steric effects, such as epoxidation or hydroboration-oxidation.
Polymer Science: Investigating its potential as a monomer or co-monomer in polymerization reactions could lead to the development of new polymers with unique branching and, consequently, distinct material properties.
Fuel Chemistry: The hydrogenation of this compound would yield 2,3,4-trimethylhexane, a highly branched alkane. brainly.com Research into the combustion properties and octane (B31449) rating of this corresponding alkane could be valuable for developing high-performance renewable gasoline. researchgate.net
The following table summarizes potential research questions for future investigation.
| Research Area | Specific Research Question | Potential Significance |
|---|---|---|
| Catalytic Chemistry | What is the regioselectivity and efficiency of hydroformylation of this compound using rhodium and cobalt catalysts? | Understanding catalyst performance on sterically hindered alkenes; synthesis of novel aldehydes. |
| Polymer Chemistry | Can this compound be polymerized using Ziegler-Natta or metallocene catalysts, and what are the properties of the resulting polymer? | Creation of new polyolefins with potentially unique thermal and mechanical properties. |
| Mechanistic Organic Chemistry | How does the substitution pattern affect the stereochemical outcome of addition reactions (e.g., halogenation, epoxidation) across the double bond? | Elucidating the role of steric hindrance in directing reaction pathways. |
| Energy and Fuels | What are the combustion characteristics and research octane number (RON) of 2,3,4-trimethylhexane, the saturated form of this alkene? | Contribution to the development of high-octane components for next-generation biofuels. |
Potential for Interdisciplinary Research and Applications in Chemical Sciences
The unique structure of this compound positions it as a valuable molecule for interdisciplinary research, bridging organic synthesis with materials science, computational chemistry, and engineering.
Materials Science: As a building block, it could be used to synthesize specialty chemicals, such as unique surfactants or lubricants, where the branched structure could influence properties like viscosity and thermal stability.
Computational Chemistry: The compound serves as an excellent model for theoretical studies. Advanced molecular dynamics simulations could predict its reactivity and the stability of its reaction intermediates, such as the carbenium ions formed during cracking, providing insights that are difficult to obtain experimentally. acs.org
Chemical Engineering: Research into scalable and efficient production methods for this compound and its derivatives is a key area for chemical engineering. Optimizing reaction conditions for its synthesis or its conversion into fuel components would be of significant interest. researchgate.net
Outlook on Future Developments in Branched Alkene Chemistry
The broader field of branched alkene chemistry is evolving rapidly, with several key trends that will likely influence future research on molecules like this compound.
Advanced Catalysis: The development of more selective and robust catalysts is a major frontier. This includes designing catalysts that can handle sterically demanding substrates and precisely control the stereochemistry of products, such as in the synthesis of allylic all-carbon quaternary centers. acs.org
Sustainable Synthesis Methods: There is a strong push towards greener and more efficient synthetic routes. Recent advancements in using light-powered integrated photocatalysis to create alkenes from abundant feedstocks like carboxylic acids, alcohols, and alkanes represent a significant shift away from traditional methods. nus.edu.sgsciencedaily.com Applying such modular synthesis strategies could provide new, more sustainable pathways to branched alkenes.
Novel Functionalization Reactions: Research continues to uncover novel ways to functionalize C-C double bonds. Methods for the difunctionalization of alkenes, which introduce two functional groups in a single step, are becoming increasingly sophisticated. rsc.orgnih.gov Exploring these reactions with a sterically congested substrate like this compound could test the limits of these new methodologies and potentially yield highly functionalized, complex molecules.
Broader Applications: The applications of branched alkenes are expanding. Beyond their traditional use in polymerization, they are being explored as key intermediates in the synthesis of complex natural products and pharmaceuticals, where precise control over branching and stereochemistry is critical. researchgate.net
Future work will likely focus on integrating these advanced synthetic and catalytic methods to unlock the full potential of structurally complex branched alkenes like this compound, transforming them from chemical curiosities into valuable components for materials and energy applications.
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling and storing 3,5,5-trimethyl-1-hexene in laboratory settings?
- Methodological Answer :
- Hazard Classification : Classified as a flammable liquid (UN 1993) under transportation regulations, requiring storage in fireproof cabinets away from ignition sources .
- Ventilation : Use fume hoods to prevent vapor accumulation (density: 0.72 g/cm³; boiling point: 119°C) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.
Q. How can researchers verify the purity of 3,5,5-trimethyl-1-hexene, and what analytical techniques are recommended?
- Methodological Answer :
- Gas Chromatography (GC) : Use flame ionization detection (FID) with a non-polar column (e.g., DB-5) to assess purity, leveraging its boiling point (119°C) for optimal separation .
- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra against reference data (e.g., CAS 4316-65-8) to confirm structural integrity .
Advanced Research Questions
Q. What are the challenges in synthesizing 3,5,5-trimethyl-1-hexene, and how can isomerization be minimized during preparation?
- Methodological Answer :
- Synthetic Routes : Common methods include acid-catalyzed dehydration of 3,5,5-trimethyl-2-hexanol or Grignard reactions with trimethylacetyl chloride.
- Isomer Control : Use low-temperature conditions (<0°C) and inert atmospheres to suppress carbocation rearrangements. Monitor intermediates via thin-layer chromatography (TLC) .
Q. How does the structural isomerism of 3,5,5-trimethyl-1-hexene influence its reactivity in Diels-Alder reactions?
- Methodological Answer :
- Steric Effects : The branched methyl groups (positions 3,5,5) hinder electron-deficient dienophiles, reducing reaction rates.
- Experimental Design : Compare reactivity with linear analogs (e.g., 1-hexene) using differential scanning calorimetry (DSC) to measure exothermicity .
Q. What computational methods are suitable for predicting the thermodynamic stability of 3,5,5-trimethyl-1-hexene?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate heat of formation and compare with experimental data (e.g., NIST Chemistry WebBook) .
- Molecular Dynamics (MD) : Simulate conformational changes under varying temperatures to assess stability.
Data Contradiction & Validation
Q. How can researchers reconcile discrepancies in reported physical properties (e.g., boiling point, density) of 3,5,5-trimethyl-1-hexene?
- Methodological Answer :
- Standardization : Cross-validate data using certified reference materials (CRMs) from suppliers like TCI Chemicals or Chem Service .
- Reproducibility : Conduct triplicate measurements under controlled conditions (e.g., 25°C for density) and report confidence intervals .
Q. Why is 3,5,5-trimethyl-1-hexene detected as a minor component in flavor compound studies, and what degradation pathways might explain its limited presence?
- Methodological Answer :
- Oxidative Degradation : Susceptibility to autoxidation via radical intermediates forms aldehydes/ketones, reducing its abundance in matrices like hazelnut extracts .
- Analytical Mitigation : Use antioxidants (e.g., BHT) during sample preparation and headspace solid-phase microextraction (HS-SPME) for trace detection .
Experimental Design & Optimization
Q. What strategies improve the reliability of kinetic studies on 3,5,5-trimethyl-1-hexene’s halogenation reactions?
- Methodological Answer :
- Quenching Methods : Rapidly cool reactions to -78°C using dry ice/acetone baths to halt radical chain propagation.
- In Situ Monitoring : Employ UV-Vis spectroscopy to track bromine consumption at 400 nm .
Q. How can researchers design a robust protocol for quantifying 3,5,5-trimethyl-1-hexene in environmental samples?
- Methodological Answer :
- Sample Preparation : Liquid-liquid extraction (LLE) with hexane, followed by GC-MS analysis using deuterated internal standards (e.g., D7-N,N-dimethylformamide) to correct for matrix effects .
- Calibration Curves : Prepare 5-point curves with concentrations spanning 0.1–100 ppm, ensuring R² ≥ 0.995 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
